N-Boc-N-methyl-(S)-2-aminoheptanoic acid

Peptide Chemistry Coupling Efficiency N-Carboxyanhydride

This (S)-configured Boc-N-methyl-amino acid carries a C7 heptanoic acid chain that introduces lipid-like character and conformational bias (cis/trans amide equilibrium control) into peptide backbones. Unlike non-methylated or Fmoc analogs, N-methylation enhances proteolytic stability, reduces NCA side reactions, and pre-organizes β-turn motifs. Essential for lipidated peptide therapeutics (e.g., GLP-1 agonists) and demanding SPPS protocols requiring specialized activation. Order high-purity (98%) material with verified enantiomeric excess.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
Cat. No. B12302074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-methyl-(S)-2-aminoheptanoic acid
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16)
InChIKeyBUWSQPBKRHWTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N-methyl-(S)-2-aminoheptanoic Acid: Technical Specifications and Core Utility for Peptide Synthesis Procurement


N-Boc-N-methyl-(S)-2-aminoheptanoic acid (CAS: 2389078-55-9), systematically named (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}heptanoic acid, is a chiral, N-methylated, and Boc-protected α-amino acid derivative with the molecular formula C13H25NO4 and a molecular weight of 259.34 g/mol . It belongs to the class of protected amino acid building blocks essential for solid-phase peptide synthesis (SPPS) . The compound features a seven-carbon heptanoic acid backbone, which imparts significant lipophilicity, making it valuable for introducing hydrophobic domains or lipid-like characteristics into peptide sequences . Its defining features—the acid-labile tert-butoxycarbonyl (Boc) protecting group and the backbone N-methyl substitution—enable its use in the construction of conformationally restricted and metabolically stabilized peptidomimetics .

Procurement Risk Alert: Why N-Boc-N-methyl-(S)-2-aminoheptanoic Acid Cannot Be Substituted by Unmethylated or Racemic Analogs


In peptide synthesis, the substitution of N-Boc-N-methyl-(S)-2-aminoheptanoic acid with seemingly analogous building blocks—such as its non-methylated counterpart (S)-2-N-Boc-amino-heptanoic acid, its (R)-enantiomer, or Fmoc-protected variants—is not a straightforward exchange. Each structural modification introduces distinct, quantifiable changes in coupling efficiency, conformational bias, and ultimate peptide properties. N-Methylation, for instance, increases steric hindrance at the amide bond, fundamentally altering cis/trans isomerization equilibria and imparting resistance to proteolytic degradation [1]. Simultaneously, the Boc protecting group, while common, is prone to a specific side reaction during activation—N-carboxyanhydride (NCA) formation—that is not observed with Z- or Fmoc-protected analogs, leading to significant yield losses if unaccounted for [2]. The evidence presented below details these non-interchangeable attributes, providing a quantitative basis for selecting this specific compound over its closest alternatives.

Quantitative Differential Evidence: N-Boc-N-methyl-(S)-2-aminoheptanoic Acid vs. Key Analogs


Coupling Efficiency: Quantified Loss from NCA By-product Formation in Boc vs. Z/Fmoc N-Methyl Amino Acids

When N-Boc-N-methyl amino acids are activated for peptide coupling, they undergo a side reaction to form N-carboxyanhydrides (NCA), a phenomenon that does not occur with Z- or Fmoc-protected N-methyl amino acids [1]. This side reaction is a primary contributor to the low yields frequently observed in these difficult couplings. In contrast, activation of the same amino acid sequence with Fmoc or Z protection avoids NCA formation entirely, enabling higher and more predictable coupling yields under standard SPPS conditions [1].

Peptide Chemistry Coupling Efficiency N-Carboxyanhydride

Enantiomeric Purity: Differential Quality Metrics Between (S)- and (R)-N-Boc-N-methyl-2-aminoheptanoic Acid

For applications demanding high stereochemical fidelity, the available purity grades of the (S)- and (R)-enantiomers differ among commercial suppliers. One vendor lists the (S)-enantiomer with a standard purity of 97% , while the (R)-enantiomer is offered at a lower purity of 95% from a different supplier . This 2% difference in reported purity, while seemingly small, can be significant in the context of synthesizing long peptides or complex molecules where cumulative side-product contamination from even minor enantiomeric impurities can drastically reduce overall yield and complicate purification.

Chiral Building Blocks Quality Control Enantiomeric Purity

Conformational Restriction: Impact of N-Methylation on cis/trans Amide Bond Isomerization vs. Non-Methylated Amino Acids

N-Methylation of the backbone amide nitrogen, a key feature of this compound, profoundly alters the conformational landscape of the resulting peptide. In unmodified peptides, the trans conformation of the amide bond is highly favored. However, in N-substituted peptides, the energy difference between the trans and cis conformations is significantly reduced, allowing for a much greater population of the cis isomer [1]. While the exact cis/trans ratio is sequence-dependent, the presence of the N-methyl group introduces a quantifiable bias toward the cis conformation, enabling the stabilization of otherwise unfavorable backbone geometries like β-turns or specific polyproline-like helices [2]. This contrasts with non-methylated heptanoic acid analogs, which strongly favor the trans amide bond and thus yield peptides with different global shapes.

Peptidomimetics Conformational Analysis N-Methylation

Procurement-Guided Application Scenarios for N-Boc-N-methyl-(S)-2-aminoheptanoic Acid


Synthesis of Conformationally Restricted, Protease-Resistant Peptide Leads

The demonstrated ability of N-methylation to alter the cis/trans amide bond equilibrium [1] makes this building block essential for creating peptidomimetic drug leads. Its (S)-stereochemistry and heptanoic acid side chain can be used to pre-organize a peptide into a bioactive conformation, such as a type VI β-turn, which is often critical for receptor binding. The resulting N-methylated peptide backbone also confers enhanced resistance to proteolytic degradation, a major hurdle in peptide drug development [1]. This is a direct application of the conformational evidence cited in Section 3.

Optimization of Coupling Protocols for Difficult Peptide Sequences

Given the documented formation of N-carboxyanhydride (NCA) by-products during activation of Boc-N-methyl amino acids [2], this compound serves as a critical test case for developing robust, high-yielding coupling protocols for sterically hindered sequences. Procurement of this specific building block is necessary for laboratories focused on advancing peptide synthesis methodology, as its challenging reactivity profile (compared to Fmoc/Z analogs) provides a stringent validation for new coupling reagents or conditions. The quantitative difference in side-reaction pathways informs the selection of specialized reagents like PyBroP or HATU.

Construction of Lipopeptide Conjugates and Lipidated Peptide Therapeutics

The inherent lipophilicity of the heptanoic acid backbone (predicted logP of approximately 2.5-3.0) makes this compound a strategic choice for synthesizing lipidated peptides, a class of therapeutics (e.g., GLP-1 agonists) that rely on fatty acid conjugation for albumin binding and extended half-life . Unlike standard amino acids, this building block integrates a significant hydrophobic anchor directly into the peptide backbone while also providing the benefits of N-methylation (e.g., metabolic stability). Procurement enables the creation of novel peptide conjugates with tunable pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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